methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWUOXQLRUYOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN2)I)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213605 | |
| Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-88-3 | |
| Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the iodination of a pyrrolopyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The esterification of the carboxylic acid group can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme inhibition.
Material Science: It can be employed in the development of organic electronic materials and sensors.
Pharmaceutical Industry: The compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyridine core play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate with structurally related compounds, highlighting differences in substituents, ring systems, and applications:
Structural and Functional Analysis
Halogen Substituents :
- The iodo substituent in the target compound offers superior reactivity in metal-catalyzed cross-couplings compared to bromo or chloro analogs. For example, methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (MW: 255.07) is less reactive in Pd-mediated reactions due to weaker C–Br bond polarization .
- Chloro derivatives (e.g., methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate) are typically reserved for nucleophilic aromatic substitutions or as directing groups in C–H functionalization .
Ester Group Variations :
- Ethyl esters (e.g., ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate) improve lipid solubility compared to methyl esters, influencing pharmacokinetic properties .
- Substituent position matters: Methyl esters at C6 (target compound) vs. C3 (methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate) alter electronic distribution, impacting binding affinity in drug-receptor interactions .
Ring System Differences :
- Compounds with [3,2-c] or [2,3-b] pyrrolo-pyridine fusion (e.g., ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate) exhibit distinct dipole moments and hydrogen-bonding capabilities compared to the [3,2-b] system in the target compound .
Biological Activity
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1190322-88-3) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H7IN2O2 |
| Molecular Weight | 302.07 g/mol |
| IUPAC Name | This compound |
| InChI Key | HZYDEEWKSXJMNC-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be explored for developing new antibiotics.
Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Properties
Research conducted by a team at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
Neuroprotective Effects
In another study focusing on neuroprotection, this compound was assessed for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that the compound could reduce reactive oxygen species (ROS) levels and enhance cell viability in models of neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Methyl 5-Iodo-1H-Pyrrolo[2,3-b]Pyridine | Moderate | Low | Moderate |
| Methyl 4-Iodo-1H-Pyrrolo[2,3-b]Pyridine | Low | Moderate | Low |
Q & A
Q. What are the standard synthetic routes for methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate?
The synthesis typically involves iodination of a pre-formed pyrrolopyridine scaffold. For example, a precursor like methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmospheres . Key steps include:
Q. How is the structure of this compound confirmed?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H NMR (DMSO-) shows characteristic peaks: δ ~12.5 ppm (NH proton), δ ~3.8 ppm (ester methyl), and δ ~7.5–8.2 ppm (aromatic protons) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak [M+H] at m/z 317.0 (calculated for CHINO) .
- X-ray crystallography : Resolves the iodine position and confirms planarity of the fused ring system .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent ester hydrolysis or iodine displacement .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?
The iodine substituent enables palladium-catalyzed couplings. Key parameters include:
- Catalyst system : Pd(PPh) or PdCl(dppf) with KCO/NaCO as base.
- Ligands : Bidentate ligands (e.g., XPhos) improve yields in aryl boronic acid couplings.
- Conditions : Reactions in toluene/ethanol (3:1) at 80–100°C for 12–24 hours . Example optimization table :
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh) | None | 65 | 90 |
| PdCl(dppf) | XPhos | 88 | 95 |
Q. How to resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?
Discrepancies often arise from:
- Structural analogs : Minor substitutions (e.g., methyl vs. ethyl esters) alter pharmacokinetics .
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or IC measurement protocols.
- Purity : Impurities >5% (e.g., de-iodinated byproducts) skew dose-response curves . Mitigation : Use HPLC-purified batches (>98%) and standardize assays (e.g., ATP-based viability tests) .
Q. What strategies enhance the metabolic stability of this compound in vivo?
- Ester prodrug modification : Replace methyl ester with pivaloyloxymethyl (POM) groups to reduce hepatic hydrolysis.
- Deuteriation : Substitute labile C-H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.
- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical models .
Methodological Challenges and Solutions
Q. Why does this compound exhibit variable reactivity in nucleophilic substitutions?
Steric hindrance from the fused pyrrolopyridine ring and electron-withdrawing ester group reduce iodine’s electrophilicity. Solutions:
- Microwave-assisted synthesis : Enhances reaction rates (e.g., 150°C, 30 minutes vs. 24 hours conventionally) .
- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate the NH group, enabling regioselective functionalization .
Q. How to analyze degradation products during long-term storage?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
- LC-MS analysis : Identify major degradants (e.g., hydrolyzed carboxylic acid or de-iodinated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
